molecular formula C10H12BrFO B14776755 1-Bromo-2-fluoro-3-isopropoxy-5-methylbenzene

1-Bromo-2-fluoro-3-isopropoxy-5-methylbenzene

Cat. No.: B14776755
M. Wt: 247.10 g/mol
InChI Key: ILLUQPVXZPTBMI-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-isopropoxy-5-methylbenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, isopropoxy, and methyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-3-isopropoxy-5-methylbenzene typically involves multiple steps. One common method includes:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-isopropoxy-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form alcohols.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-fluoro-3-isopropoxy-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-3-isopropoxy-5-methylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Bromo-2-fluoro-3-isopropoxy-5-methylbenzene can be compared with other similar compounds such as:

  • 1-Bromo-3-fluoro-5-methylbenzene
  • 1-Bromo-5-fluoro-3-iodo-2-methylbenzene
  • 5-Bromo-2-fluoro-1-isopropoxy-3-methylbenzene

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

1-bromo-2-fluoro-5-methyl-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-6(2)13-9-5-7(3)4-8(11)10(9)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLUQPVXZPTBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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